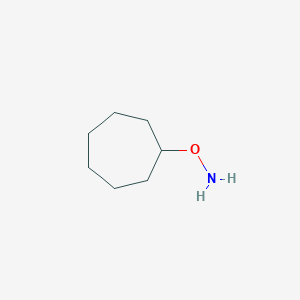

o-Cycloheptylhydroxylamine

Description

Structurally, it belongs to the O-alkylhydroxylamine family, characterized by the general formula R-O-NH₂.

Properties

CAS No. |

83031-79-2 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

O-cycloheptylhydroxylamine |

InChI |

InChI=1S/C7H15NO/c8-9-7-5-3-1-2-4-6-7/h7H,1-6,8H2 |

InChI Key |

HUFRFGUWEJJANL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Cycloheptylhydroxylamine typically involves the reaction of cycloheptanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: o-Cycloheptylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso compounds or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Nitroso-cycloheptane, nitro-cycloheptane.

Reduction: Cycloheptylamine.

Substitution: Various substituted cycloheptyl derivatives.

Scientific Research Applications

Chemistry: o-Cycloheptylhydroxylamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.

Biology: In biological research, it can be used to study the effects of hydroxylamine derivatives on biological systems, including enzyme inhibition and protein modification.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which o-Cycloheptylhydroxylamine exerts its effects involves the interaction of the hydroxylamine group with various molecular targets. This can include:

Enzyme Inhibition: The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition.

Protein Modification: It can react with amino acid side chains, resulting in protein modification and altered function.

Comparison with Similar Compounds

Cyclohexylamine (CAS 108-91-8)

- Structure : A six-membered cycloalkylamine (C₆H₁₁NH₂).

- Reactivity : Acts as a strong base, reacting violently with oxidizing agents (e.g., chlorine, nitric acid) and acids, releasing flammable hydrogen gas when exposed to reducing agents like sodium .

- Toxicity : Oral Reference Dose (RfD) established at 0.03 mg/kg/day based on chronic studies showing renal and testicular toxicity in rats .

- Applications : Used in rubber vulcanization, corrosion inhibitors, and pharmaceuticals .

Cyclohexylamine Hydrochloride (CAS 4998-76-9)

- Properties : Water-soluble salt with applications as a glipizide impurity and synthetic intermediate .

- Key Differences : Unlike hydroxylamines, cyclohexylamine lacks the O-NH₂ moiety, making it less nucleophilic but more thermally stable.

O-Substituted Hydroxylamines

O-(Cyclopropylmethyl)hydroxylamine (CAS 75647-90-4)

O-Ethylhydroxylamine Hydrochloride (CAS 3332-29-4)

- Properties : Smaller alkyl chain (C₂H₅-O-NH₂·HCl) with a similarity score of 0.71 compared to O-(cyclopropylmethyl)hydroxylamine .

- Applications : Intermediate in agrochemicals and drug synthesis.

- Contrast : The ethyl group offers minimal steric hindrance, enabling faster reaction kinetics compared to bulkier cycloalkyl derivatives.

Comparative Data Table

| Property | o-Cycloheptylhydroxylamine | Cyclohexylamine | O-(Cyclopropylmethyl)hydroxylamine | O-Ethylhydroxylamine HCl |

|---|---|---|---|---|

| Molecular Formula | C₇H₁₅NO (inferred) | C₆H₁₃N | C₄H₉NO | C₂H₈ClNO |

| Molecular Weight | ~129.2 (estimated) | 99.18 | 87.12 | 111.55 |

| Reactivity | Moderate nucleophilicity | Strong base | High electrophilicity | High solubility in water |

| Thermal Stability | Likely lower due to O-NH₂ bond | High | Moderate (cyclopropane strain) | High |

| Toxicity | Not reported | Renal/testicular | Limited data | Low acute toxicity |

| Applications | Synthetic intermediate | Industrial uses | Click chemistry | Agrochemicals |

Key Research Findings

- Steric Effects : The cycloheptyl group in this compound likely reduces its reactivity in SN2 reactions compared to smaller O-alkylhydroxylamines like O-ethyl derivatives .

- Lipophilicity : Cycloheptyl substitution may enhance membrane permeability, making it advantageous in prodrug design compared to cyclohexylamine derivatives .

- Safety Profile : Hydroxylamines generally exhibit lower acute toxicity than cyclohexylamine, which requires stringent handling protocols due to corrosive and flammable hazards .

Notes on Evidence Limitations

The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. For instance:

- O-substituted hydroxylamines offer insights into steric and electronic trends but omit cycloheptyl-specific studies.

Further experimental research is required to validate the inferred properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.